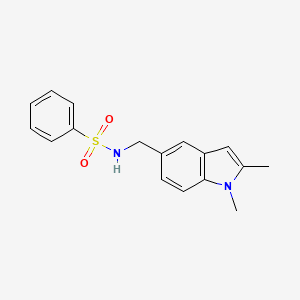

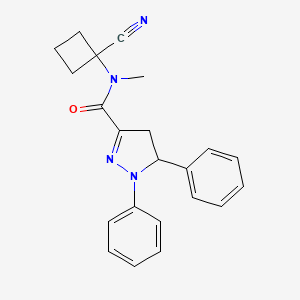

![molecular formula C13H10BrN3O2S B2444511 N-(1H-ベンゾ[d]イミダゾール-2-イル)-4-ブロモベンゼンスルホンアミド CAS No. 663193-11-1](/img/structure/B2444511.png)

N-(1H-ベンゾ[d]イミダゾール-2-イル)-4-ブロモベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are widely used in medicinal chemistry due to their resemblance to naturally occurring nucleotides .

Molecular Structure Analysis

Benzimidazole derivatives generally have a planar molecular structure. The benzimidazole core of these molecules is stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on the functional groups attached to the benzimidazole core .

Physical And Chemical Properties Analysis

Benzimidazole derivatives are generally solid at room temperature . Their solubility in water can vary depending on the specific structure of the compound .

科学的研究の応用

有機合成と方法論

C–N結合形成: N-(1H-ベンゾ[d]イミダゾール-2-イル)-4-ブロモベンゼンスルホンアミドは、芳香族アルデヒドとo-フェニレンジアミンを含む汎用性の高い方法によって合成できます。N,N-ジメチルホルムアミド/硫黄の存在により、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンが形成され、硫黄が存在しない場合はキノキサリンが得られます .

材料科学

金属有機構造体(MOF): 研究者は、N-(1H-ベンゾ[d]イミダゾール-2-イル)-4-ブロモベンゼンスルホンアミドを新しいMOFに組み込んでいます。これらの構造体は、有機リンカーとしてTIBM(1,3,5-トリス(1H-ベンゾ[d]イミダゾール-2-イル)ベンゼン)と金属イオン(Al、Cr、Cu)で構成され、ガス貯蔵、触媒作用、センシング用途向けの調整可能な特性を示します .

薬理学

クオラムセンシング阻害: この化合物は、クオラムセンシング阻害において役割を果たす可能性があります。PqsRレベルでのAQシグナル受信を阻害すると、pqsA-lux遺伝子の転写が抑制され、発光出力が低下します .

作用機序

Target of Action

The primary targets of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are CK1δ and CK1ε , which are members of the casein kinase 1 (CK1) family . These are highly conserved ubiquitously expressed serine/threonine protein kinases .

Mode of Action

N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide interacts with its targets, CK1δ and CK1ε, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, as demonstrated by X-ray analysis .

Biochemical Pathways

CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . They are involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, the inhibition of CK1δ and CK1ε by N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can affect these pathways and their downstream effects.

Pharmacokinetics

It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

The inhibition of CK1δ and CK1ε by N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can lead to the inhibition of tumor cell proliferation in a dose and cell line specific manner . This suggests that the compound could have potential applications in cancer therapy.

Action Environment

The action of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been shown to be influenced by the presence or absence of certain substances . Additionally, the compound’s solubility in water and other polar solvents could influence its distribution in the body and its interaction with its targets.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzimidazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 (CK1) family . This suggests that N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide may interact with enzymes such as CK1δ and potentially influence biochemical reactions involving these enzymes.

Cellular Effects

The cellular effects of N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . For instance, certain benzimidazole derivatives have been found to inhibit the proliferation of tumor cell lines . This suggests that N-(1H-benzo[d]imidazol-2-yl)-4-bromobenzenesulfonamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to other benzimidazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNGHIUXQRUYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

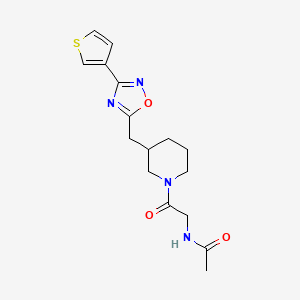

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

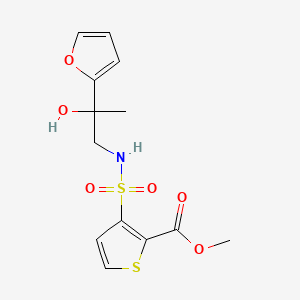

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

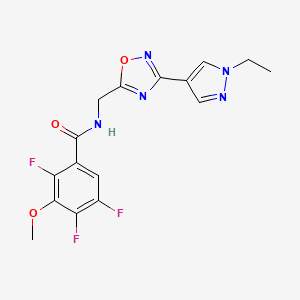

![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)

![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)

![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)